molecular formula C30H28ClF3N2O6S B1241559 Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- CAS No. 221332-74-7

Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro-

Cat. No.: B1241559
CAS No.: 221332-74-7
M. Wt: 637.1 g/mol
InChI Key: JKFSIVODIHADRI-CUBQBAPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran ring can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

CAS No.

221332-74-7

Molecular Formula

C30H28ClF3N2O6S

Molecular Weight

637.1 g/mol

IUPAC Name

N-[3-[[(3S,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C30H28ClF3N2O6S/c1-29(2)24(13-18-12-20(8-10-26(18)40-3)36-43(38,39)30(32,33)34)28(37)23-15-22(9-11-27(23)42-29)41-16-21-7-5-17-4-6-19(31)14-25(17)35-21/h4-12,14-15,24,28,36-37H,13,16H2,1-3H3/t24-,28-/m0/s1

InChI Key

JKFSIVODIHADRI-CUBQBAPOSA-N

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(C=CC(=C4)Cl)C=C3)O)CC5=C(C=CC(=C5)NS(=O)(=O)C(F)(F)F)OC)C

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(C=CC(=C4)Cl)C=C3)O)CC5=C(C=CC(=C5)NS(=O)(=O)C(F)(F)F)OC)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(C=CC(=C4)Cl)C=C3)O)CC5=C(C=CC(=C5)NS(=O)(=O)C(F)(F)F)OC)C

Synonyms

CP 288886
CP-288886

Origin of Product

United States

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